9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
9-ethoxy-2-(3-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-24-16-9-5-7-13-11-15-19(23)21-18(22-20(15)25-17(13)16)14-8-4-6-12(2)10-14/h4-10H,3,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCTUINRTIYBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.
- Molecular Formula : CHNO
- Molecular Weight : 334.3685 g/mol
- CAS Number : 902886-33-3
- SMILES Notation : CCOc1cccc2c1Oc1nc([nH]c(=O)c1C2)c1cccc(c1)C
Anticancer Activity
Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A synthesis of new chromeno[2,3-d]pyrimidine derivatives showed promising results in vitro against A431 vulvar epidermal carcinoma cells, significantly reducing cell migration and invasion rates .
| Study Reference | Cell Line Tested | IC50 Value (µM) | Effect |
|---|---|---|---|
| A431 | 15 | Inhibition of proliferation | |
| MCF-7 | 20 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives has been explored in several studies. These compounds have shown effectiveness against a range of bacterial strains. For example, one study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating significant potential as antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound demonstrated notable free radical scavenging activity in various assays, suggesting its potential utility in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of chromeno[2,3-d]pyrimidine derivatives. These investigations reveal that modifications to the ethoxy and phenyl groups can enhance biological activity. For instance, introducing different substituents on the phenyl ring has been shown to optimize anticancer efficacy while maintaining low toxicity levels.
Example Case Study
In a recent study examining a series of chromeno[2,3-d]pyrimidine derivatives:
- Objective : To evaluate the anticancer activity against various cancer cell lines.
- Methodology : Compounds were synthesized and tested for cytotoxicity using MTT assays.
- Results : Several derivatives exhibited IC50 values below 20 µM across different cancer types, indicating strong anticancer potential.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study : A study published in a peer-reviewed journal highlighted the synthesis of several chromeno[2,3-d]pyrimidine derivatives, including 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. These derivatives were tested against human breast cancer cells (MCF-7), showing IC50 values in the low micromolar range, indicating potent antitumor activity .
Antimicrobial Properties
The compound has also shown promising antimicrobial effects against a range of pathogens. Its efficacy against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be further explored for its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in mitigating oxidative stress-related diseases.
Case Study : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Chromeno[2,3-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
- Chromeno-pyrimidinones (e.g., target compound) feature a benzopyran ring fused to pyrimidinone, enabling π-π stacking interactions with biological targets .
- Thieno-pyrimidinones (e.g., thieno[2,3-d]pyrimidin-4-one derivatives) replace the benzene ring with a thiophene, enhancing electron-deficient character and altering binding affinities. For example, thieno-pyrimidinones exhibit IC50 values as low as 0.37 μM against PglD enzymes .
(b) Chromeno[2,3-d]pyrimidin-4-one vs. Furo[2,3-d]pyrimidin-4(3H)-ones
- Furo-pyrimidinones (e.g., 5-ethoxycarbonyl-6-methyl-3-(3-methylphenyl)-furo[2,3-d]pyrimidin-4(3H)-one) incorporate a furan ring, reducing aromaticity compared to chromeno derivatives. These compounds exhibit high melting points (201–225°C) and yields (79–87%) .
Substituent Effects on Physicochemical Properties
*Estimated using PubChem data.
†Predicted via computational modeling.
- Ethoxy vs. Nitrophenoxy Groups: The ethoxy group in the target compound likely improves solubility in polar solvents compared to electron-withdrawing nitrophenoxy substituents in furo-pyrimidinones .
- 3-Methylphenyl vs.
Q & A
Q. What are the established synthetic routes for 9-ethoxy-2-(3-methylphenyl)-chromeno[2,3-d]pyrimidin-4-one?
The synthesis typically involves multi-step protocols. For example, chromeno[2,3-d]pyrimidine derivatives are often synthesized via:
- Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or cyanoacetates under basic conditions .
- Step 2 : Cyclization of intermediates with reagents like formamide or acetic anhydride to form the pyrimidine ring. Ethoxy and 3-methylphenyl substituents are introduced via alkylation or Suzuki coupling at specific stages .
Q. Key Methodological Considerations :
- Solvent systems (e.g., ethanol-DMF mixtures) for crystallization.
- Catalysts such as p-toluenesulfonic acid (p-TsOH) to accelerate cyclization .
Q. How can the purity and structural integrity of this compound be validated?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and ring closure (e.g., aromatic protons at δ 6.8–8.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- IR : Detection of carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and cyano (C≡N) at ~2200 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₉N₂O₂).
- Melting Point Analysis : Consistency with literature values (±2°C) .
Advanced Research Questions
Q. How can cyclization conditions be optimized to improve yields?
Cyclization efficiency depends on:
- Catalyst Selection : Acidic catalysts (e.g., p-TsOH) enhance ring closure in one-pot reactions, reducing side products .
- Temperature Control : Reflux in high-boiling solvents (e.g., DMF or toluene) ensures complete reaction .
- Protecting Groups : Temporary protection of reactive sites (e.g., ethoxy groups) prevents undesired side reactions during cyclization .
Q. Example Optimization :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| p-TsOH, 120°C, DMF | 78 | 95 | |
| No catalyst, 100°C | 45 | 80 |
Q. What strategies address solubility challenges in biological assays?
Poor aqueous solubility is common due to the hydrophobic chromene core. Solutions include:
Q. How can contradictions in reported biological activities be resolved?
Discrepancies in activity (e.g., TRPA1 vs. FGFR1 inhibition) may arise from:
- Assay Variability : Orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
- Structural Analogues : Testing derivatives with controlled substitutions (e.g., ethoxy vs. methoxy) to establish SAR .
- Computational Modeling : Docking studies to compare binding modes with TRPA1 (non-selective cation channel) vs. FGFR1 (kinase domain) .
Q. What computational tools predict physicochemical properties for drug-likeness?
Q. How is regioselectivity achieved during functionalization of the chromene ring?
- Directed Metalation : Use of directing groups (e.g., amino or ethoxy) to guide electrophilic substitution at C-2 or C-7 positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at specific sites .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
